1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one
Description
1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H13NO2 It is known for its unique structure, which includes a dimethylamino group and a hydroxyphenyl group attached to an ethanone backbone
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-5-4-8(11(2)3)6-10(9)13/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUCBGNNGAEELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Hydroxyacetophenone
The synthesis begins with 2-hydroxyacetophenone , where the hydroxyl group directs electrophilic substitution to the ortho and para positions. Nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C predominantly yields 4-nitro-2-hydroxyacetophenone (65–72% yield), with minor amounts of the 3-nitro isomer (18–22%). The para selectivity arises from the electron-donating hydroxyl group, which activates the ring and stabilizes the transition state at the 4-position. Polar solvents like acetic acid enhance regioselectivity by stabilizing the nitronium ion intermediate.
Reduction of Nitro to Amine
Catalytic hydrogenation of 4-nitro-2-hydroxyacetophenone using 10% Pd/C under 30 psi H₂ in ethanol at 50°C quantitatively reduces the nitro group to a primary amine, yielding 4-amino-2-hydroxyacetophenone . Alternative reducing agents like SnCl₂/HCl or Fe/HCl achieve similar results but require longer reaction times (6–8 h vs. 2 h for catalytic hydrogenation).
Dimethylation via Eschweiler-Clarke Reaction
The primary amine undergoes dimethylation using formaldehyde (2.2 equiv) and formic acid (3.0 equiv) at 100°C for 4 h, producing 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one in 85–90% yield. This one-pot reductive amination leverages formic acid as both a catalyst and reducing agent, converting the intermediate Schiff base into the tertiary amine. Excess formaldehyde ensures complete methylation, while elevated temperatures drive the reaction to completion.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 72 | 95 |
| Reduction | H₂ (30 psi), Pd/C, EtOH, 50°C, 2 h | 98 | 99 |
| Dimethylation | HCHO/HCOOH, 100°C, 4 h | 89 | 97 |
Transition Metal-Catalyzed C–N Coupling
Bromination of 2-Hydroxyacetophenone
Direct bromination of 2-hydroxyacetophenone with Br₂ in acetic acid at 25°C introduces a bromine atom at the 4-position (para to the hydroxyl group), yielding 4-bromo-2-hydroxyacetophenone in 68% yield. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing bromine to the para position. Side products like 3-bromo and 5-bromo isomers are minimized (<5%) by controlling the stoichiometry of Br₂ (1.05 equiv).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-bromo-2-hydroxyacetophenone with dimethylamine (2.0 equiv) employs Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.5 equiv) in toluene at 110°C for 12 h. This method achieves 78% yield of the target compound, with residual palladium levels <5 ppm (ICP-MS). Microwave-assisted variants (150°C, 30 min) improve yields to 82% while reducing reaction times.
Comparative Efficiency :
| Method | Catalyst System | Time | Yield (%) |
|---|---|---|---|
| Conventional | Pd(OAc)₂/Xantphos/Cs₂CO₃ | 12 h | 78 |
| Microwave-Assisted | Pd(OAc)₂/Xantphos/Cs₂CO₃ | 0.5 h | 82 |
Protective Group Strategies for Enhanced Regioselectivity
Acetylation of Hydroxyl Group
Protecting the hydroxyl group as an acetate (2-acetoxyacetophenone ) prior to nitration or bromination prevents undesired side reactions. Acetylation with acetic anhydride/pyridine (1:1.2 molar ratio) at 25°C achieves quantitative conversion. Subsequent nitration of 2-acetoxyacetophenone with fuming HNO₃ in H₂SO₄ at 0°C yields 4-nitro-2-acetoxyacetophenone (88% yield), which is hydrolyzed back to 4-nitro-2-hydroxyacetophenone using NaOH/MeOH (95% yield).
Directed Ortho-Metalation
Employing a directing group, such as a pivaloyloxy moiety, enables lithiation at the 4-position. Treatment of 2-pivaloyloxyacetophenone with LDA (2.2 equiv) at −78°C in THF generates a stabilized aryl lithium species, which reacts with dimethylamine hydrochloride to furnish 4-(dimethylamino)-2-pivaloyloxyacetophenone (64% yield). Deprotection with K₂CO₃/MeOH restores the hydroxyl group (91% yield).
Green Chemistry Approaches
Solvent-Free Microwave Synthesis
Microwave irradiation (300 W, 120°C, 20 min) of 2-hydroxyacetophenone , dimethylamine hydrochloride, and paraformaldehyde in a solvent-free system produces the target compound in 76% yield. This method eliminates the need for toxic solvents and reduces energy consumption by 40% compared to conventional heating.
Biocatalytic Amination
Immobilized transaminases (e.g., from Arthrobacter sp.) catalyze the transamination of 4-keto-2-hydroxyacetophenone with dimethylamine as the amine donor. Optimized conditions (pH 8.5, 35°C, 24 h) achieve 58% conversion, though scalability remains a challenge.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The dimethylamino and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Chemistry
DMHE has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor for synthesizing various biologically active compounds. The dimethylamino group enhances solubility and bioavailability, making it a candidate for drug formulation.
Analytical Chemistry
The compound is utilized in analytical chemistry as a reagent for the detection of specific analytes. Its ability to form colored complexes with metal ions has been exploited in spectrophotometric methods, aiding in the quantitative analysis of metals in environmental samples.
Material Science
DMHE is also explored in material science for its potential in synthesizing polymers and dyes. Its hydroxyl group can participate in hydrogen bonding, which is beneficial for creating materials with enhanced thermal and mechanical properties.
Case Study 1: Synthesis of Bioactive Compounds
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel anti-cancer agents derived from DMHE. Researchers modified the compound to enhance its activity against specific cancer cell lines, highlighting its versatility as a building block in drug development.
Case Study 2: Environmental Monitoring
In an environmental chemistry study, DMHE was used as a reagent to detect heavy metals in water samples. The study illustrated how DMHE forms stable complexes with lead and mercury ions, allowing for sensitive detection methods that could be applied in water quality monitoring programs.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyphenyl group can engage in aromatic stacking and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Dimethylamino)phenyl]ethanone: Lacks the hydroxy group, resulting in different reactivity and applications.
1-[4-(Dimethylamino)-2-methoxyphenyl]ethan-1-one: Contains a methoxy group instead of a hydroxy group, leading to variations in chemical behavior.
1-[4-(Dimethylamino)-3-hydroxyphenyl]ethan-1-one: The position of the hydroxy group affects the compound’s properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Biological Activity
Overview
1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one, also known as a derivative of acetophenone, is an organic compound with significant biological activities. Its molecular formula is C10H13NO2, and it features a dimethylamino group and a hydroxyphenyl group attached to an ethanone backbone. This unique structure contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications.
The compound exhibits various chemical reactivities due to its functional groups:
- Hydroxyl Group : Participates in hydrogen bonding, enhancing solubility and interaction with biological targets.
- Ketone Group : Engages in nucleophilic addition reactions, which can alter its biological activity.
- Dimethylamino Group : Capable of protonation and deprotonation, affecting its interaction with cellular components .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective bactericidal action:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 64 |
| E. coli | 128 |
These findings point towards its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound has shown promise in anticancer research, particularly against several cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Studies have reported the following half-maximal inhibitory concentration (IC50) values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.4 |
| HepG2 | 3.8 |
| MCF-7 | 5.1 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Binding Affinity : The compound interacts with various receptors and enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking.
- Cellular Pathways : It influences pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological studies .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study conducted by Latha et al. demonstrated that derivatives of similar compounds exhibited significant antibacterial properties against resistant strains, reinforcing the potential of this compound in antimicrobial therapy .
- Anticancer Research : In vitro studies highlighted the cytotoxic effects on cancer cell lines, with significant reductions in cell viability observed at specific concentrations. The study emphasized structure-activity relationships that enhance anticancer efficacy through strategic substitutions on the phenyl ring .
Comparative Analysis
When compared to structurally similar compounds, such as 1-[4-(Dimethylamino)phenyl]ethanone and 1-[4-(Dimethylamino)-3-hydroxyphenyl]ethan-1-one, it is evident that the positioning of functional groups significantly impacts biological activity:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Hydroxy group at the 2-position | Strong antimicrobial and anticancer activity |
| 1-[4-(Dimethylamino)phenyl]ethanone | Lacks hydroxy group | Reduced biological activity |
| 1-[4-(Dimethylamino)-3-hydroxyphenyl]ethan-1-one | Hydroxy group at the 3-position | Variable activity depending on structure |
This comparison underscores the importance of functional group positioning in determining the pharmacological profile of related compounds .
Q & A
Q. What are the standard synthetic routes for 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting 4-(dimethylamino)benzaldehyde with 1-(2-hydroxyphenyl)ethan-1-one under microwave irradiation (85% yield) or refluxing with dimethylformamide dimethyl acetal (DMF-DMA) in solvent-free conditions. Reaction progress is monitored via TLC, followed by recrystallization for purification .
Q. How can the structure of this compound be confirmed experimentally?
Characterization relies on spectroscopic methods:
- FT-IR : Identifies carbonyl (C=O) stretching at ~1650 cm⁻¹ and hydroxyl (O-H) vibrations at ~3200 cm⁻¹ .
- NMR : H NMR confirms aromatic proton environments (e.g., dimethylamino protons at δ 3.0 ppm, hydroxyl proton at δ 12.7 ppm) .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous compounds (e.g., bond angles and torsion angles) .
Q. What solvents and conditions optimize its purification?
Ethyl acetate or ethanol recrystallization is effective for removing unreacted starting materials. Silica gel chromatography (e.g., hexane/EtOAc gradients) is used for derivatives, achieving >85% purity .
Advanced Research Questions
Q. How does computational modeling enhance understanding of its electronic properties?
Density Functional Theory (DFT) calculations predict charge distribution, HOMO-LUMO gaps (~3.5 eV), and nonlinear optical (NLO) properties. Atoms-in-Molecules (AIM) theory validates intramolecular hydrogen bonding (e.g., O-H⋯O=C), critical for stability .
Q. What strategies improve regioselectivity in derivative synthesis?
Rhodium-catalyzed decarboxylation-hydroacylation enables regioselective construction of indoline derivatives. For example, coupling with tosylated indoles achieves 88% yield under controlled temperature (50–80°C) and inert atmospheres .
Q. How can contradictions in biological activity data be resolved?
- Dose-dependent effects : Antimitotic activity (e.g., HeLa cell inhibition at 4 nM) may conflict with cytotoxicity at higher doses. Use Karber method for LD determination and histopathological validation .
- Structural analogs : Compare functional group impacts; e.g., methoxy vs. hydroxy groups alter antioxidant efficacy by 30% in DPPH assays .
Q. What methodologies validate its potential as a pharmacological agent?
- In vitro : Antimicrobial assays (MIC against S. aureus: 8 µg/mL) .
- In vivo : Anti-ulcer activity via histopathology (e.g., reduced gastric lesions in rodent models) .
- Molecular dynamics : Simulate binding affinity to biological targets (e.g., tubulin for antimitotic activity) .
Key Methodological Notes
- Microwave vs. Reflux Synthesis : Microwave reduces reaction time (1.5 h vs. 10 h) but requires precise temperature control .
- Chromatography : Use low-polarity gradients (e.g., hexane/EtOAc 50:1) to separate polar derivatives .
- Safety : Handle dimethylamino intermediates under fume hoods due to volatility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
